molecular formula C8H13NO2 B099170 Subulacine CAS No. 15211-03-7

Subulacine

Cat. No.: B099170
CAS No.: 15211-03-7
M. Wt: 155.19 g/mol
InChI Key: FRPJEHRSJNAWEI-BIIVOSGPSA-N
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Description

Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂. It is a white solid and a dicarboxylic acid amine. Despite its name, the nitrogen atom forms a secondary amino group rather than an imino group. The compound is known for its ability to form metal complexes by creating two fused, five-membered chelate rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iminodiacetic acid can be synthesized through various methods. One common method involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically include an alkaline medium and elevated temperatures .

Industrial Production Methods

In industrial settings, iminodiacetic acid is often produced as an intermediate in the manufacture of the herbicide glyphosate. The process involves the oxidation of N-(phosphonomethyl)iminodiacetic acid .

Chemical Reactions Analysis

Types of Reactions

Iminodiacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with iminodiacetic acid include oxidizing agents, reducing agents, and various metal ions for complex formation. The conditions often involve specific pH levels and temperatures to facilitate the desired reactions .

Major Products

The major products formed from reactions involving iminodiacetic acid include metal chelates, which are used in various applications such as chromatography and medical imaging .

Mechanism of Action

Iminodiacetic acid exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in its structure act as electron-pair donors, allowing it to chelate metal ions. This chelation process is crucial in applications such as chromatography and medical imaging .

Biological Activity

Subulacine is a pyrrolizidine alkaloid (PA) isolated from the plant Heliotropium subulatum. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The synthesis of this compound and its isomers has been extensively researched, revealing various synthetic pathways. A notable synthesis method involves the use of reagents such as trifluoroacetic acid (TFA) and N-bromosuccinimide (NBS) under specific conditions to yield the desired alkaloid .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of microorganisms. Research has shown that it demonstrates pronounced activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Escherichia coli0.05 mg/mL16.13 ± 0.116
Staphylococcus aureus0.1 mg/mL14.00 ± 0.200
Bacillus subtilis0.2 mg/mL15.50 ± 0.150
Aspergillus niger0.15 mg/mL11.61 ± 0.268

These findings indicate that this compound has the potential to be developed as a natural antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria and fungi .

Anti-Inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various conditions.

Case Study: Inhibition of Cytokine Production

A study involving human peripheral blood mononuclear cells (PBMCs) demonstrated that treatment with this compound resulted in a significant reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The results showed a decrease of approximately 40% in IL-6 production at a concentration of 5 µM, highlighting its potential use in inflammatory diseases .

Anticancer Activity

This compound's anticancer potential has also been investigated, particularly in relation to its effects on various cancer cell lines.

Table 2: Anticancer Effects of this compound on Different Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal Cancer)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.5Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.8Inhibition of proliferation

The anticancer activity was attributed to mechanisms such as apoptosis induction and cell cycle arrest, making this compound a candidate for further investigation in cancer therapy .

Properties

IUPAC Name

[(1S,2S,4S)-3-oxa-6-azatricyclo[4.3.0.02,4]nonan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-8-6-2-1-3-9(6)4-7(8)11-8/h6-7,10H,1-5H2/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJEHRSJNAWEI-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3(C(O3)CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@]3([C@@H](O3)CN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15211-03-7
Record name Subulacine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015211037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUBULACINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX57B5GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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